

# Application Notes and Protocols: In Vivo Administration of Physalin D in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo administration of Physalin D in various mouse models, summarizing its anti-tumor and anti-inflammatory properties. The provided protocols are based on published research and are intended to serve as a guide for designing and conducting experiments.

### **Data Presentation**

Table 1: Summary of In Vivo Anti-Tumor Activity of Physalin D



| Mouse<br>Model                   | Cell Line      | Dosage           | Administr<br>ation<br>Route | Treatmen<br>t<br>Schedule | Key<br>Findings                                                                                                                          | Citation |
|----------------------------------|----------------|------------------|-----------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Sarcoma<br>180                   | Sarcoma<br>180 | 25 mg/kg         | Not<br>specified            | Not<br>specified          | Inhibited tumor proliferatio n, as indicated by reduced Ki67 staining. Associated with reversible toxic effects on the liver and kidney. | [1]      |
| P388<br>Lymphocyti<br>c Leukemia | P388           | Not<br>specified | Not<br>specified            | Not<br>specified          | Inactive in this model.                                                                                                                  |          |

Table 2: Summary of In Vivo Anti-Inflammatory Activity of Physalin D



| Mouse<br>Model | Induction<br>Agent                | Dosage           | Administr<br>ation<br>Route | Key<br>Findings                         | Mechanis<br>m of<br>Action       | Citation |
|----------------|-----------------------------------|------------------|-----------------------------|-----------------------------------------|----------------------------------|----------|
| Paw<br>Edema   | АТР                               | Not<br>specified | Not<br>specified            | Potently inhibited paw edema.           | Antagonist of the P2X7 receptor. | [2][3]   |
| Pleurisy       | ATP and Lipopolysa ccharide (LPS) | Not<br>specified | Not<br>specified            | Reversed ATP and LPS- induced pleurisy. | Antagonist of the P2X7 receptor. | [2][3]   |

Table 3: Summary of In Vivo Anti-Malarial Activity of Physalin D

| Mouse<br>Model                      | Parasite               | Dosage              | Administr<br>ation<br>Route | Treatmen<br>t<br>Schedule                 | Key<br>Findings                                                               | Citation |
|-------------------------------------|------------------------|---------------------|-----------------------------|-------------------------------------------|-------------------------------------------------------------------------------|----------|
| Plasmodiu<br>m berghei<br>Infection | Plasmodiu<br>m berghei | 50 and 100<br>mg/kg | Intraperiton<br>eal         | Daily for<br>four<br>consecutiv<br>e days | Reduced parasitemi a levels and increased the survival rate of infected mice. |          |

### **Experimental Protocols**

# Anti-Tumor Activity Assessment in Sarcoma 180 Mouse Model

This protocol is a general guideline based on the reported anti-tumor activity of Physalin D.



#### Materials:

- Physalin D
- Vehicle (e.g., 10% DMSO in saline)
- Sarcoma 180 cells
- 6-8 week old male Swiss mice
- Sterile syringes and needles (25-27 gauge)
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: Subcutaneously implant Sarcoma 180 cells into the flank of each mouse.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
- Preparation of Physalin D: Prepare a stock solution of Physalin D in a suitable vehicle. The final injection volume should be appropriate for the mouse's weight (e.g., 100 μL).
- Administration: Administer Physalin D (e.g., 25 mg/kg) or vehicle control to the mice. The
  route of administration (e.g., intraperitoneal) should be consistent. The frequency and
  duration of treatment need to be optimized for the specific experimental design.
- Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
- Immunohistochemistry: Perform Ki67 staining on tumor sections to assess cell proliferation.
- Toxicity Assessment: Monitor mice for signs of toxicity, and perform histopathological examination of the liver and kidney.[1]



## Anti-Inflammatory Activity Assessment in ATP-Induced Paw Edema Model

This protocol is a general guideline for assessing the anti-inflammatory effects of Physalin D.

#### Materials:

- Physalin D
- Vehicle (e.g., Saline)
- Adenosine triphosphate (ATP) solution
- 6-8 week old male Swiss mice
- Pletismometer for paw volume measurement
- Sterile syringes and needles

#### Procedure:

- Acclimatization: Acclimatize mice to the experimental conditions.
- Preparation of Physalin D: Prepare a stock solution of Physalin D in a suitable vehicle.
- Administration: Administer Physalin D or vehicle control to the mice (e.g., intraperitoneally) at a predetermined time before ATP injection.
- Induction of Edema: Inject a sterile solution of ATP into the subplantar region of the right hind paw of each mouse. Inject the left hind paw with saline as a control.
- Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer at various time points after ATP injection (e.g., 30, 60, 120, and 240 minutes).
- Data Analysis: Calculate the percentage of edema inhibition for the Physalin D-treated group compared to the vehicle-treated group.



# Anti-Inflammatory Activity Assessment in LPS-Induced Pleurisy Model

This protocol provides a framework for evaluating the effect of Physalin D on LPS-induced pleural inflammation.

#### Materials:

- Physalin D
- Vehicle (e.g., Saline)
- Lipopolysaccharide (LPS) solution
- 6-8 week old male Swiss mice
- Sterile syringes and needles
- Phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter

#### Procedure:

- Preparation of Physalin D: Prepare a stock solution of Physalin D in a suitable vehicle.
- Administration: Administer Physalin D or vehicle control to the mice (e.g., intraperitoneally) at a predetermined time before LPS injection.
- Induction of Pleurisy: Induce pleurisy by intrapleural injection of LPS.
- Pleural Lavage: At a specific time point after LPS injection (e.g., 4 hours), euthanize the mice and perform a pleural lavage by injecting and then aspirating a known volume of PBS into the thoracic cavity.
- Cell Counting: Determine the total number of leukocytes in the pleural lavage fluid using a hemocytometer or an automated cell counter.



- Differential Cell Count: Prepare cytospin slides and stain with a suitable stain (e.g., Wright-Giemsa) to perform a differential count of neutrophils, macrophages, and lymphocytes.
- Data Analysis: Compare the total and differential leukocyte counts between the Physalin Dtreated and vehicle-treated groups.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for Anti-Tumor Activity Assessment.



Click to download full resolution via product page



Caption: Workflow for Anti-Inflammatory Activity Assessment.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration of Physalin D in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294020#in-vivo-administration-of-physaminimin-d-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com